
(E)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a synthetic chemical featuring a complex structure with multiple heterocyclic rings, including pyrazinyl, oxadiazolyl, azetidinyl, and thiophenyl groups. This structure suggests potential for diverse chemical reactions and properties, though specific literature on this exact compound is scarce.
Synthesis Analysis
Research into related compounds, such as azetidinones and oxadiazoles, often involves multistep synthesis processes that include cyclization reactions, condensations, and substitutions. For example, azetidin-2-one derivatives have been synthesized through reactions involving chloroacetic acid and various amines or hydrazines, indicating a potential pathway for synthesizing compounds with azetidinone structures (Shailesh et al., 2012).
Molecular Structure Analysis
Structural analysis of similar compounds typically employs spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography can provide definitive structural confirmation, as seen in studies of related heterocyclic compounds (Shivalingegowda et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds with similar structures, such as those containing azetidin-1-yl and thiophen-2-yl moieties, have been reported to exhibit significant antimicrobial and antifungal activities. For instance, certain azetidinone derivatives have demonstrated potential as antimicrobial agents against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal species including Candida albicans, Aspergillus niger, and Aspergillus Clavatus (Patel & Patel, 2017). Similarly, compounds containing 1,3,4-oxadiazole rings have shown promising insecticidal activities against pests like the diamondback moth (Plutella xylostella), highlighting their potential in agricultural applications (Qi et al., 2014).
Synthesis and Structural Analysis
The compound is part of a class of molecules that are often synthesized and analyzed for their structural properties. For example, (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one, a compound with a similar structure, was synthesized, characterized by spectroscopic techniques, and had its structure confirmed by X-ray diffraction. Such compounds typically crystallize in specific crystal systems, and their intermolecular interactions and molecular shapes are analyzed using techniques like Hirshfeld surface analysis (Shivalingegowda et al., 2017).
Potential in Chemotherapy and Neurology
While the specific compound (E)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has not been directly associated with these applications, related compounds have shown promising results. Chalcones and related structures have been explored for their chemotherapeutic potential, and certain derivatives have demonstrated significant anti-inflammatory and antioxidant activities, suggesting potential applications in treating related disorders (Shehab et al., 2018). Moreover, derivatives like phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been evaluated for their antidepressant activity, indicating potential relevance in neurological treatments (Mathew et al., 2014).
Eigenschaften
IUPAC Name |
(E)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-14(4-3-12-2-1-7-24-12)21-9-11(10-21)16-19-15(20-23-16)13-8-17-5-6-18-13/h1-8,11H,9-10H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIXUZQMZIUVTF-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

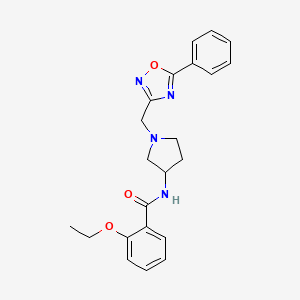
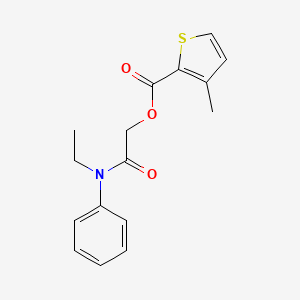

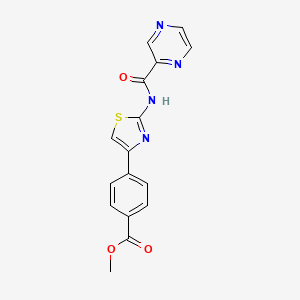
![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)
![N-(2-chloro-4-methylphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2482139.png)

![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2482142.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2482143.png)
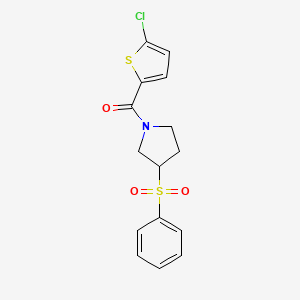
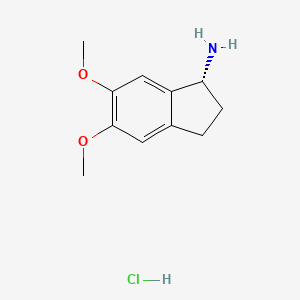
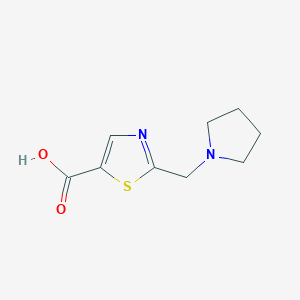
![N-[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2482151.png)